molecular formula C13H12ClNO4 B13841429 Tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate

Tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate

Cat. No.: B13841429
M. Wt: 281.69 g/mol
InChI Key: RDHLTEBPQQYJPA-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a dioxoindole moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate typically involves the reaction of 5-chloroindole-2,3-dione with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can convert the dioxoindole moiety to a dihydroindole structure.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, dihydroindoles, and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The dioxoindole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-chloro-2,3-dioxoindoline-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl 5-amino-6-chloro-1,3-dihydro-2H-isoindole-2-carboxylate

Uniqueness

Tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorine atom and dioxoindole moiety contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

tert-butyl 5-chloro-2,3-dioxoindole-1-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-13(2,3)19-12(18)15-9-5-4-7(14)6-8(9)10(16)11(15)17/h4-6H,1-3H3

InChI Key

RDHLTEBPQQYJPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

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